N-(2,5-difluorophenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-3-carboxamide
Description
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N4O/c23-16-5-3-14(4-6-16)19-9-10-21(28-27-19)29-11-1-2-15(13-29)22(30)26-20-12-17(24)7-8-18(20)25/h3-10,12,15H,1-2,11,13H2,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHNEBJWFOIYIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)F)C(=O)NC4=C(C=CC(=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-difluorophenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring can be formed through cyclization reactions.
Introduction of the Pyridazinyl Group: The pyridazinyl group can be introduced through nucleophilic substitution or coupling reactions.
Attachment of the Fluorophenyl Groups: The fluorophenyl groups can be attached via electrophilic aromatic substitution or cross-coupling reactions.
Final Carboxamide Formation: The carboxamide group is typically introduced through amidation reactions using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-difluorophenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while substitution could result in various substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as enzymes or receptors.
Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,5-difluorophenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-difluorophenyl)-1-(6-(4-chlorophenyl)pyridazin-3-yl)piperidine-3-carboxamide
- N-(2,5-difluorophenyl)-1-(6-(4-methylphenyl)pyridazin-3-yl)piperidine-3-carboxamide
Uniqueness
N-(2,5-difluorophenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-3-carboxamide is unique due to the specific arrangement and types of substituents on the piperidine and pyridazinyl rings
Biological Activity
N-(2,5-difluorophenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a complex structure characterized by the presence of a piperidine ring, a pyridazine moiety, and multiple fluorine substituents. The synthesis typically involves multi-step reactions, including Suzuki coupling techniques to introduce the difluorophenyl group. The synthetic route is crucial as it influences the yield and purity of the final product, which is essential for biological evaluations.
Table 1: Chemical Structure
| Component | Structure |
|---|---|
| Piperidine | Piperidine |
| Pyridazine | Pyridazine |
| Difluorophenyl Group | Difluorophenyl |
The precise mechanism of action for this compound is still under investigation. However, preliminary studies suggest that it may interact with various molecular targets, potentially inhibiting specific enzymes or receptors involved in disease pathways. For instance, compounds with similar structures have been shown to exhibit inhibitory effects on monoamine oxidase (MAO), which plays a critical role in neurodegenerative diseases.
Efficacy in Biological Assays
Recent studies have evaluated the compound's efficacy across various biological models:
- MAO Inhibition : In vitro assays demonstrated that derivatives of similar piperidine-pyridazine compounds exhibited potent MAO-B inhibition with IC50 values in the low micromolar range (around 0.013 µM), indicating strong potential for treating neurodegenerative disorders such as Alzheimer's disease .
- Cytotoxicity : The cytotoxic effects were assessed using healthy fibroblast cell lines (L929). The compound showed lower toxicity compared to other tested derivatives, suggesting a favorable safety profile .
Table 2: Biological Activity Summary
| Activity Type | Measurement | Result |
|---|---|---|
| MAO-B Inhibition | IC50 | 0.013 µM |
| Cytotoxicity (L929) | IC50 | 120.6 µM (non-toxic below 20 µM) |
Case Study 1: Neuroprotective Potential
A study explored the neuroprotective effects of compounds related to this compound. Results indicated that the compound could reduce oxidative stress markers in neuronal cell cultures, supporting its potential use in neuroprotection .
Case Study 2: Antimicrobial Activity
Another research effort focused on evaluating antimicrobial properties against various pathogens. The compound demonstrated significant inhibitory activity against certain bacterial strains, suggesting its potential as an antimicrobial agent .
Q & A
Q. What modifications improve selectivity for a specific biological target while minimizing off-target effects?
- Answer: Use structure-activity relationship (SAR) studies to modify fluorophenyl or pyridazine substituents. Introduce steric hindrance (e.g., methyl groups) or polar moieties (e.g., hydroxyl) to alter binding. Proteome-wide profiling (e.g., CETSA) identifies off-target interactions .
Methodological Notes
- Data Contradiction Analysis: Cross-validate conflicting results using tiered evidence (e.g., biochemical assays → cellular models → in vivo studies). Apply Bayesian statistics to weigh evidence quality .
- Theoretical Integration: Anchor findings to conceptual frameworks (e.g., ligand efficiency metrics, free-energy perturbation models) to guide iterative optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
